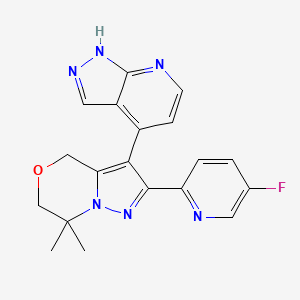
Casein kinase 1|A-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Casein kinase 1|A-IN-15 is a compound that belongs to the casein kinase 1 family of proteins. These proteins are serine/threonine protein kinases that are conserved across eukaryotic organisms, from yeast to humans. This compound is known for its broad serine/threonine protein kinase activity and plays a crucial role in various cellular processes, including cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of casein kinase 1|A-IN-15 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Casein kinase 1|A-IN-15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have enhanced or altered biological activity. These derivatives are often used in further research and development to explore new therapeutic applications .
Scientific Research Applications
Casein kinase 1|A-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study protein kinase activity and enzyme kinetics. In biology, it plays a crucial role in understanding cellular signaling pathways and their regulation. In medicine, this compound is being investigated as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In industry, it is used in the development of new drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of casein kinase 1|A-IN-15 involves its ability to phosphorylate specific serine and threonine residues on target proteins. This phosphorylation regulates the activity, localization, and function of the target proteins, thereby influencing various cellular processes. This compound is a key component of the Wnt/β-catenin signaling pathway, where it phosphorylates β-catenin at Ser45, leading to its ubiquitination and proteasomal degradation. Additionally, it targets p53 for degradation and regulates the activity of transcription factors such as E2F-1 .
Comparison with Similar Compounds
Casein kinase 1|A-IN-15 is unique compared to other similar compounds due to its specific substrate specificity and regulatory functions. Similar compounds in the casein kinase 1 family include casein kinase 1 alpha, delta, epsilon, gamma1, gamma2, and gamma3. These isoforms share high homology in their catalytic domains but differ in their regulatory domains and substrate specificity. For example, casein kinase 1 delta and epsilon are closely related and share over 96% sequence identity in their kinase domains, but they have distinct regulatory functions and substrate preferences .
Properties
Molecular Formula |
C19H17FN6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(5-fluoropyridin-2-yl)-7,7-dimethyl-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-4,6-dihydropyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C19H17FN6O/c1-19(2)10-27-9-15-16(12-5-6-21-18-13(12)8-23-24-18)17(25-26(15)19)14-4-3-11(20)7-22-14/h3-8H,9-10H2,1-2H3,(H,21,23,24) |
InChI Key |
CSTFXTWAKUUCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC2=C(C(=NN21)C3=NC=C(C=C3)F)C4=C5C=NNC5=NC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















